N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide likely involves multiple steps, including the formation of the triazolo[4,3-a]pyrazine and tetrazole rings, followed by their coupling with a pyrrolidine and benzamide moiety. Typical reaction conditions might include:
Cyclization reactions: to form the heterocyclic rings.
Coupling reactions: using reagents like EDCI or DCC for amide bond formation.
Purification steps: such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:
Flow chemistry: for continuous production.
Automated synthesis: using robotic systems.
Optimization of reaction conditions: to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation and reduction: reactions, which might alter the oxidation state of the nitrogen atoms in the heterocycles.
Substitution reactions: where functional groups on the benzamide or pyrrolidine rings are replaced.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions but could include:
Modified heterocycles: with different functional groups.
Decomposed products: if the compound is unstable under certain conditions.
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications if it shows biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: , altering their activity.
Interact with DNA or RNA: , affecting gene expression.
Modulate signaling pathways: , leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide: can be compared with other heterocyclic compounds like:
Uniqueness
Unique combination of rings: The specific arrangement of triazolo[4,3-a]pyrazine, pyrrolidine, and tetrazole rings.
Potential biological activity: The combination of these rings might result in unique interactions with biological targets.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N10O/c28-17(12-2-1-3-14(8-12)27-11-20-23-24-27)21-13-4-6-25(9-13)15-16-22-19-10-26(16)7-5-18-15/h1-3,5,7-8,10-11,13H,4,6,9H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHRXFMGAINCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.